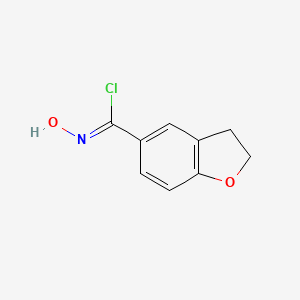

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

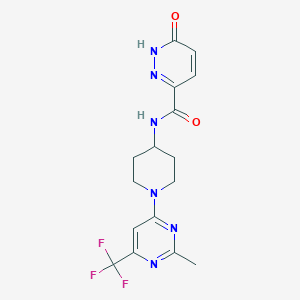

N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride (NHDC) is an organic compound that belongs to the group of synthetic heterocyclic molecules. It has a molecular formula of C9H8ClNO2 .

Synthesis Analysis

The synthesis of benzofuran derivatives involves various methods such as the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include the Ru-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols , and the hydroalkoxylation reaction of ortho-alkynylphenols to afford benzo[b]furans .Molecular Structure Analysis

The molecular structure of NHDC includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials.Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans . Also, reactions of calcium carbide with salicylaldehyde p-tosylhydrazones provide methyl-substituted benzofuran rings .Aplicaciones Científicas De Investigación

Anticancer Activity

Benzofuran derivatives, including N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride, have shown potential in anticancer research. They are studied for their ability to inhibit the growth of cancer cells. For instance, certain benzofuran compounds have been found to exhibit cytotoxic activity against specific cancer cell lines, making them promising candidates for the development of new anticancer drugs .

Antimicrobial Properties

These compounds also possess antimicrobial properties, which are crucial in the fight against infectious diseases. Research has indicated that benzofuran derivatives can be effective against a range of bacteria, including both gram-positive and gram-negative strains . This opens up possibilities for their use in creating new antibiotics.

Antioxidant Effects

The antioxidant capabilities of benzofuran derivatives are significant due to their potential to protect the body from oxidative stress, which is implicated in various diseases. Studies have shown that these compounds can exhibit strong free radical scavenging activities, which may be beneficial in preventing or treating conditions caused by oxidative damage .

Antiviral Applications

Benzofuran derivatives have been explored for their antiviral activities. Some compounds within this class have demonstrated effectiveness against viruses such as the hepatitis C virus, suggesting their potential use in antiviral therapies .

Drug Synthesis and Design

The structural complexity of benzofuran derivatives makes them interesting scaffolds for drug synthesis. Innovative methods for constructing benzofuran rings have been developed, which are essential for the synthesis of complex drug molecules. These methods have implications for the design of novel therapeutics with enhanced pharmacological properties .

Natural Product Synthesis

Benzofuran is a core structure found in many natural products. The synthesis of N-Hydroxy-2,3-dihydro-1-benzofuran-5-carbonimidoyl chloride and related compounds allows for the exploration of natural product analogs, which can lead to the discovery of new drugs and clinical drug candidates .

Direcciones Futuras

Propiedades

IUPAC Name |

(5Z)-N-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-9(11-12)7-1-2-8-6(5-7)3-4-13-8/h1-2,5,12H,3-4H2/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKNLMTWFZGCEK-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=NO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C1C=C(C=C2)/C(=N/O)/Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2849300.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2849302.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2849308.png)

![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)

![5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2849314.png)

![tert-Butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2849318.png)

![7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2849319.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)

![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)